An In-depth Technical Guide to the Spectroscopic Analysis of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to the Spectroscopic Analysis of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and materials science.[1] The pyrazole scaffold is a core component in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2][3] This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this target molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers by not only presenting expected data but also explaining the causal relationships behind the observed spectral features, thereby ensuring scientific integrity and fostering a deeper understanding of molecular structure analysis.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][4][5] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][3][4][6] The title compound, (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol, features several key functionalities that make it a valuable building block for further chemical exploration:
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The Pyrazole Core: Provides a rigid framework and potential hydrogen bonding sites (N-H).
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The 4-Bromophenyl Group: The bromine atom offers a site for further functionalization via cross-coupling reactions and influences the electronic properties of the aromatic ring.
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The Methanol Moiety: A primary alcohol that can be readily oxidized to an aldehyde or carboxylic acid, or engaged in esterification or etherification reactions.[7]
Given the potential for this molecule to serve as a precursor to a diverse range of derivatives, its precise and thorough characterization is paramount. Spectroscopic analysis provides the foundational data for confirming its identity and purity.
Molecular Structure and Analysis Workflow
A logical workflow is essential for the comprehensive analysis of a novel chemical entity. The following diagram outlines the process of elucidating the structure of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol.
Caption: Workflow for the spectroscopic analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected Chemical Shifts (δ) and Multiplicities:
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrazole N-H | ~13.0 - 14.0 | Broad Singlet | 1H | The N-H proton of a pyrazole is often broad due to quadrupole broadening and exchange. Its downfield shift is due to its acidic nature and involvement in hydrogen bonding. |
| Aromatic H (ortho to Br) | ~7.60 | Doublet | 2H | These protons are deshielded by the electron-withdrawing effect of the bromine atom and show coupling to the adjacent meta protons. |
| Aromatic H (meta to Br) | ~7.75 | Doublet | 2H | These protons are also in the aromatic region and will appear as a doublet due to coupling with the ortho protons. |
| Pyrazole C4-H | ~6.50 | Singlet | 1H | This proton is on the pyrazole ring and its chemical shift is influenced by the aromatic nature of the ring. |
| Methylene C-H₂ | ~4.70 | Singlet | 2H | The protons of the CH₂ group adjacent to the pyrazole ring and the hydroxyl group. The signal may be a singlet if there is no significant coupling to the OH proton. |
| Hydroxyl O-H | Variable | Broad Singlet | 1H | The chemical shift of the OH proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. |
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyrazoles as it can help in observing the N-H and O-H protons.
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Instrument Setup:
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Use a 400 MHz or higher field NMR spectrometer.
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Lock the spectrometer to the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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-
Data Processing:
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Apply a Fourier transform to the free induction decay (FID).
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
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Integrate the signals to determine the relative number of protons.
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¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected Chemical Shifts (δ):
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Pyrazole C3 | ~150 | Attached to the bromophenyl group and nitrogen, leading to a downfield shift. |
| Pyrazole C5 | ~145 | Attached to the methanol group and nitrogen, also shifted downfield. |
| Aromatic C (C-Br) | ~122 | The carbon directly attached to bromine is shielded relative to the other aromatic carbons. |
| Aromatic C (ortho to C-Br) | ~129 | Standard aromatic carbon chemical shift. |
| Aromatic C (meta to C-Br) | ~132 | Standard aromatic carbon chemical shift. |
| Aromatic C (ipso to pyrazole) | ~130 | The carbon of the phenyl ring attached to the pyrazole. |
| Pyrazole C4 | ~105 | This carbon is typically more shielded compared to C3 and C5. |
| Methylene C | ~55 | The sp³ hybridized carbon of the methanol group, shielded relative to the sp² carbons. |
Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrument Setup:
-
Use the same NMR spectrometer as for ¹H NMR.
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Tune the probe to the ¹³C frequency.
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-
Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
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A larger number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
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Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 | O-H (Alcohol) | Stretching (broad) |
| 3300 - 3100 | N-H (Pyrazole) | Stretching (may be broad) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H | Stretching |
| ~1600, ~1480 | C=C, C=N | Ring Stretching |
| 1200 - 1000 | C-O (Alcohol) | Stretching |
| 1100 - 1000 | C-N | Stretching |
| ~830 | C-H (p-disubstituted) | Out-of-plane Bending |
| ~1070 | C-Br | Stretching |
Experimental Protocol: FT-IR
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Sample Preparation:
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Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a more modern and often simpler method.
-
-
Instrument Setup:
-
Use a FT-IR spectrometer.
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Collect a background spectrum of the empty sample compartment (or the ATR crystal).
-
-
Data Acquisition:
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Expected m/z Values:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₁₀H₉⁷⁹BrN₂O, the expected m/z is approximately 252.0, and for C₁₀H₉⁸¹BrN₂O, it is approximately 254.0.[8]
-
Key Fragment Ions:
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[M - H₂O]⁺: Loss of a water molecule from the methanol group.
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[M - CH₂OH]⁺: Loss of the hydroxymethyl radical.
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Loss of Br: Fragmentation involving the loss of the bromine atom.
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Pyrazole Ring Fragmentation: Cleavage of the pyrazole ring, often involving the loss of N₂ or HCN.[9]
-
Caption: Potential fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
-
Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a monobrominated compound.
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Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the molecule's identity and purity. This guide has outlined the theoretical basis, expected spectral data, and practical experimental protocols for these essential analytical methods. By following a logical and rigorous analytical workflow, researchers can confidently characterize this and other novel pyrazole derivatives, paving the way for their application in drug discovery and materials science.
References
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available at: [Link]
-
FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. ResearchGate. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Available at: [Link]
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Available at: [Link]
-
Fragmentation and Interpretation of Spectra. Michigan State University Department of Chemistry. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. visnav.in [visnav.in]
- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 6. jetir.org [jetir.org]
- 7. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
- 9. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
